3-(4-Methoxyphenoxy)-2,2-dimethylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a methoxyphenoxy group attached to a dimethylpropanal backbone
Preparation Methods
The synthesis of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanal can be achieved through several routes. One common method involves the reaction of 4-methoxyphenol with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate yields a carboxylic acid, while reduction with sodium borohydride produces an alcohol.
Scientific Research Applications
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for various biochemical assays.
Medicine: Research into its potential therapeutic effects is ongoing. It may have applications in the development of new drugs, particularly those targeting specific metabolic pathways.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal can be compared with other similar compounds, such as:
3-(4-Methoxyphenoxy)benzaldehyde: This compound has a similar methoxyphenoxy group but differs in the aldehyde backbone. It is used in similar applications but may exhibit different reactivity and properties.
4-Methoxyphenoxyacetic acid: This compound contains a carboxylic acid group instead of an aldehyde. It is used in herbicides and plant growth regulators.
4-Methoxyphenoxyethanol: This compound has an alcohol group and is used in cosmetics and personal care products.
Properties
CAS No. |
558437-62-0 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)-2,2-dimethylpropanal |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-13)9-15-11-6-4-10(14-3)5-7-11/h4-8H,9H2,1-3H3 |
InChI Key |
AKRZJHRKCNTTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.